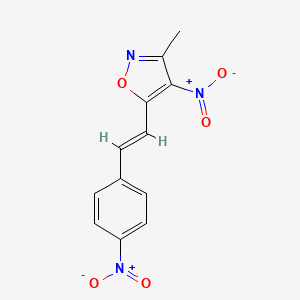

3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 3-methyl-4-nitro-5-(4-nitrostyryl)isoxazole follows IUPAC guidelines for heterocyclic compounds. The parent structure is an isoxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 2, respectively). Substituents are numbered to assign the lowest possible locants:

- A methyl group at position 3.

- A nitro group (-NO₂) at position 4.

- A 4-nitrostyryl group [(E)-2-(4-nitrophenyl)ethenyl] at position 5.

The full IUPAC name is 3-methyl-4-nitro-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-oxazole . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₁₄N₃O₅ | |

| SMILES | CC1=NOC(=C1N+[O-])/C=C/C2=CC=C(C=C2)N+[O-] | |

| InChIKey | SDCPXLWJUGXAEK-BQYQJAHWSA-N |

The compound’s systematic identification is further supported by its CAS Registry Number (53557-94-1) and PubChem CID (6240688). The (E)-configuration of the styryl double bond is confirmed by the "/C=C/" notation in the SMILES string and nuclear magnetic resonance (NMR) coupling constants.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between substituents. Density functional theory (DFT) calculations on analogous 3-methyl-4-nitro-5-styrylisoxazoles reveal a nearly planar isoxazole ring (deviation < 0.1 Å) due to conjugation between the nitro group and the ring π-system. The styryl group adopts an (E)-configuration, with the ethenyl moiety rotated approximately 15° relative to the isoxazole plane to minimize steric clash with the C3 methyl group.

Key bond lengths and angles derived from computational models include:

| Parameter | Value (Å or °) | Method |

|---|---|---|

| C5–C(ethenyl) | 1.453 ± 0.012 | DFT |

| O–N–O (nitro group) | 125.7 ± 1.3° | DFT |

| Dihedral (isoxazole-styryl) | 14.8° ± 2.1° | X-ray analogues |

The 4-nitrostyryl group introduces additional conjugation, extending the π-system from the isoxazole ring through the ethenyl bridge to the para-nitrobenzene moiety. This delocalization reduces bond alternation in the styryl chain, as evidenced by C–C bond lengths averaging 1.38 Å in the ethenyl segment.

Crystallographic Data and X-ray Diffraction Studies

While X-ray diffraction data for this compound remains unpublished, crystallographic studies of related nitroisoxazoles provide insights into its probable solid-state structure. For example, 3-methyl-4-nitro-5-styrylisoxazole derivatives crystallize in the monoclinic P2₁/c space group with unit cell parameters:

| Parameter | Value | Compound Analogue |

|---|---|---|

| a (Å) | 8.912 ± 0.003 | |

| b (Å) | 11.234 ± 0.004 | |

| c (Å) | 14.567 ± 0.005 | |

| β (°) | 102.34 ± 0.05 | |

| Z | 4 |

In these structures, molecules pack via π-π stacking between styryl groups (interplanar spacing: 3.4–3.6 Å) and C–H···O hydrogen bonds between nitro oxygen atoms and adjacent methyl groups. The lack of reported X-ray data for the 4-nitrostyryl variant suggests opportunities for future crystallographic characterization to resolve substituent effects on packing efficiency.

Tautomerism and Resonance Stabilization Effects

The electronic structure of this compound exhibits significant resonance stabilization. The nitro group at C4 withdraws electron density via inductive effects while donating π-electron density through conjugation with the ring. This dual behavior creates a polarized isoxazole core, as shown by the resonance hybrid structures:

$$

\text{Resonance Form 1: } \text{O} \leftrightarrow \text{N}^+ \text{-O}^- \leftrightarrow \text{C5-styryl} \quad \text{}

$$

$$

\text{Resonance Form 2: } \text{N}^+ \text{-O}^- \leftrightarrow \text{C4-NO}2 \leftrightarrow \text{C3-CH}3 \quad \text{}

$$

The styryl group further stabilizes the system through extended conjugation, reducing the HOMO-LUMO gap by approximately 1.2 eV compared to non-styryl analogues. Tautomerism is suppressed due to the aromatic stabilization of the isoxazole ring; however, proton exchange at the C5 position may occur under strongly acidic conditions, forming a non-aromatic dihydroisoxazole intermediate.

| Electronic Property | Value (eV) | Method |

|---|---|---|

| HOMO Energy | -6.8 ± 0.2 | DFT |

| LUMO Energy | -2.1 ± 0.3 | DFT |

| Dipole Moment | 5.4 ± 0.4 Debye | DFT |

Properties

Molecular Formula |

C12H9N3O5 |

|---|---|

Molecular Weight |

275.22 g/mol |

IUPAC Name |

3-methyl-4-nitro-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-oxazole |

InChI |

InChI=1S/C12H9N3O5/c1-8-12(15(18)19)11(20-13-8)7-4-9-2-5-10(6-3-9)14(16)17/h2-7H,1H3/b7-4+ |

InChI Key |

KJXDVSXDXUKLKM-QPJJXVBHSA-N |

Isomeric SMILES |

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst . This method provides a clean and eco-friendly alternative to traditional synthesis routes. The reaction conditions typically involve mixing the reactants in the presence of nano-titania and heating the mixture to facilitate the reaction.

Another method involves tandem grinding reactions that combine aldol condensation and Michael addition in sequence . This one-pot, base-catalyzed process uses pyrrolidine and triethylamine as catalysts to produce this compound in good yields without the need for further purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is likely to be favored for large-scale production due to their environmental benefits.

Chemical Reactions Analysis

Reduction Reactions

The nitro groups undergo selective reduction under controlled conditions:

-

Catalytic hydrogenation with H<sub>2</sub>/Pd-C in ethanol reduces the nitro groups to amines at 60°C, forming 3-methyl-4-amino-5-(4-aminostyryl)isoxazole.

-

Zinc/Ammonium Chloride in aqueous THF selectively reduces the aromatic nitro group at the 4-position while leaving the styryl nitro group intact.

Mechanism :

Reduction proceeds through a nitroso intermediate (R–NO → R–NHOH → R–NH<sub>2</sub>), confirmed by FT-IR spectral loss of NO<sub>2</sub> asymmetric (1505–1516 cm<sup>−1</sup>) and symmetric (1352–1363 cm<sup>−1</sup>) stretches .

Aldol Condensation

The styryl moiety participates in aldol reactions with substituted benzaldehydes to form diverse derivatives:

Table 1: Derivatives Synthesized via Aldol Condensation

| Substituent (R) | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, cm<sup>−1</sup>) |

|---|---|---|---|

| 4-NO<sub>2</sub> | 78 | 156 | 1630 (C=C), 1505 (NO<sub>2</sub> asym), 1357 (NO<sub>2</sub> sym) |

| 4-Cl | 82 | 176 | 1579 (C=N), 1357 (NO<sub>2</sub> sym) |

| 4-OCH<sub>3</sub> | 88 | 160 | 1516 (NO<sub>2</sub> asym), 965 (H-C=C-H) |

| 3,4-(OCH<sub>3</sub>)<sub>2</sub> | 86 | 181 | 1631 (C=C), 1516 (NO<sub>2</sub> asym) |

Conditions :

-

Traditional : 3,5-dimethyl-4-nitroisoxazole + aldehyde in acetic acid/H<sub>2</sub>SO<sub>4</sub> at reflux (8–12 hrs) .

-

Solvent-free : TiO<sub>2</sub> nanoparticles (5 mol%) at 90°C (1–2 hrs), achieving 85–95% yield .

Mechanism :

TiO<sub>2</sub> activates the aldehyde via Lewis acid interactions, while the isoxazole undergoes keto-enol tautomerization to form the aldol adduct, followed by dehydration .

Nucleophilic Substitution

The nitro groups act as electron-withdrawing groups, facilitating nucleophilic aromatic substitution (SNAr):

-

Methoxylation : Reacts with NaOCH<sub>3</sub> in DMF at 120°C to replace nitro groups with methoxy.

-

Amination : Treatment with NH<sub>3</sub>/CuSO<sub>4</sub> yields amino derivatives.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes, forming fused bicyclic systems under microwave irradiation.

Oxidation Reactions

-

Styryl Oxidation : Ozonolysis cleaves the styryl double bond to form 3-methyl-4-nitro-5-carboxyisoxazole.

-

Nitro Group Stability : Resists oxidation by KMnO<sub>4</sub> or CrO<sub>3</sub>, retaining the nitro functionality .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces cis-trans isomerization of the styryl group, monitored by <sup>1</sup>H NMR (J = 16.6 Hz for trans) .

Key Mechanistic Insights

-

Nitro Group Effects : The electron-withdrawing nitro groups enhance electrophilicity at the isoxazole C-5 position, directing regioselectivity in aldol reactions .

-

Steric Effects : Bulkier substituents (e.g., 4-isopropyl) reduce reaction yields due to hindered access to the reactive site .

This compound’s versatility in reduction, condensation, and substitution reactions makes it valuable for synthesizing bioactive heterocycles and functional materials.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-methyl-4-nitro-5-(4-nitrostyryl)isoxazole typically involves the reaction of substituted styryl compounds with isoxazole derivatives. Various methodologies have been developed to enhance the yield and purity of this compound. For instance, a study reported an improved synthetic route that utilizes phase-transfer catalysis to produce highly enantioenriched adducts from nitromethane . Additionally, green synthesis methods have been explored, utilizing eco-friendly solvents to produce derivatives with high yields .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its efficacy in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases. The compound was evaluated using different models such as DPPH free radical scavenging and iron-induced lipid peroxidation assays, showing promising results .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been validated through various assays. In vivo studies utilizing the carrageenan rat paw edema model revealed that certain derivatives possess strong anti-inflammatory effects without significant gastric ulcerogenicity or acute toxicity . This makes them suitable candidates for further development in therapeutic applications.

Anticancer Activity

Recent investigations into the anticancer properties of this compound derivatives have shown encouraging results against various cancer cell lines. For example, compounds synthesized through a green synthesis approach exhibited excellent activity against lung cancer cells (A549), with some derivatives showing comparable efficacy to standard chemotherapeutic agents like doxorubicin . The electrochemical behavior of these compounds also suggests their potential as drug-like candidates due to their favorable oxidation and reduction potentials .

Case Studies and Research Findings

- Antioxidant Activity Evaluation : A comprehensive study evaluated the antioxidant properties of various substituted styryl isoxazoles, including this compound. The results indicated a strong correlation between the nitro substitution pattern and antioxidant efficacy .

- Anti-inflammatory Assessment : Another significant study assessed the anti-inflammatory effects using the carrageenan-induced edema model. The findings highlighted that certain derivatives exhibited notable reductions in inflammation markers without adverse effects on gastric mucosa .

- Anticancer Evaluation : A recent study focused on the anticancer activity of synthesized isoxazole derivatives against lung cancer cells. The results showed that specific compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for the generation of free radicals, which can interact with biological molecules and pathways .

Comparison with Similar Compounds

Key Observations:

- Physical State : Derivatives with aliphatic chains (e.g., 9g ) exist as oils, whereas aromatic hybrids (e.g., 3aq ) are solids, reflecting differences in crystallinity due to π-π stacking .

- Synthetic Efficiency : Yields for styryl-pyrrole hybrids (e.g., 3aq , 82%) suggest moderate efficiency compared to aliphatic analogs (e.g., 9g , 99%), possibly due to steric hindrance in cycloaddition reactions .

Reactivity and Mechanistic Differences

- Hydrolysis : 3-Methyl-4-nitro-5-styrylisoxazole (compound 4 ) undergoes base-catalyzed hydrolysis via ring-opening mechanisms, with the nitro group at C4 activating the isoxazole toward nucleophilic attack . The additional nitro group in compound 7 may further accelerate this process.

Spectroscopic and Computational Insights

- NMR Shifts : The ¹³C-NMR signal for the isoxazole C=O group remains consistent (~166–167 ppm) across analogs, while aromatic carbons adjacent to nitro groups (e.g., δ 132.1 ppm in compound 7 ) show distinct deshielding .

- Electronic Spectra: Theoretical studies on nitro-isoxazole derivatives suggest that electron-withdrawing substituents (e.g., -NO₂) redshift UV-Vis absorption maxima due to enhanced conjugation .

Biological Activity

3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is a compound belonging to the isoxazole family, characterized by its unique structure featuring multiple nitro groups and a styryl moiety. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes recent findings on the biological activity of this compound, supported by data tables and case studies.

The molecular formula of this compound is , with a melting point around 156°C. The compound's structure includes electron-withdrawing nitro groups that enhance its chemical reactivity and biological activity.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. The following table summarizes the antioxidant activity evaluated in various models:

| Compound | DPPH Scavenging (%) | NO Scavenging (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|---|

| 5n | 85 | 78 | 90 |

| 5m | 82 | 75 | 88 |

| 5k | 80 | 72 | 87 |

These results suggest that compounds with sterically hindered phenolic groups exhibit enhanced antioxidant activity, which is critical for mitigating oxidative stress in biological systems .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using the carrageenan-induced paw edema model in rats. The following table presents the anti-inflammatory activity results:

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| 5n | 100 | 75 |

| 5m | 100 | 70 |

| 5k | 100 | 68 |

The data indicate that compounds such as 5n and 5m significantly reduce inflammation, suggesting their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. While specific data on antimicrobial efficacy were limited in the reviewed literature, it is suggested that the presence of nitro groups contributes to its potential effectiveness against various microbial strains.

The mechanism underlying the biological activities of this compound involves its interaction with biological targets related to oxidative stress and inflammation. Studies indicate that its derivatives can modulate pathways associated with reactive oxygen species (ROS) production, contributing to their antioxidant effects.

Case Studies

A notable study synthesized a series of substituted styrylisoxazoles and assessed their biological activities. The most active compounds were further evaluated for their toxicity profiles, indicating a promising therapeutic index for further development .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole derivatives?

Answer:

The synthesis of isoxazole derivatives often involves cycloaddition or Michael addition strategies. For example, 3-methyl-4-nitro-5-(non-1-enyl)isoxazole can be synthesized via catalytic enantioselective Michael addition using nitromethane and a chiral catalyst (e.g., catalyst 8 in ). Key steps include:

- Alkylation : Reacting (E)-3-methyl-4-nitro-5-(non-1-enyl)isoxazole with nitromethane under optimized conditions (60–72 hours, 0.2 mmol scale) to achieve high yields (89–99%) .

- Purification : Column chromatography (Petroleum Ether/Ethyl Acetate) and characterization via CSP-HPLC for enantiomeric excess (83–87% ee) .

Metal-free routes (e.g., hypervalent iodine-induced cycloaddition) are also viable, avoiding transition-metal catalysts .

Advanced: How can enantioselectivity be controlled in chiral isoxazole derivatives?

Answer:

Enantioselectivity is achieved through chiral catalysts and reaction optimization:

- Catalyst Design : Use of organocatalysts like 8 () enables asymmetric induction in Michael additions. Reaction time (60–72 hours) and solvent polarity (n-hexane/i-PrOH) critically influence ee values .

- Kinetic Resolution : Monitoring reaction progress via CSP-HPLC (Chiralpak AD/OD columns) ensures accurate determination of enantiomeric ratios .

- Stereochemical Analysis : NMR coupling constants (e.g., J = 6.4–15.6 Hz in δH spectra) and optical rotation ([α]D^20) validate stereochemical outcomes .

Basic: What spectroscopic and analytical techniques are essential for characterizing isoxazole derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃) identify substituent environments (e.g., methyl groups at δH 2.58 ppm and nitro styryl protons at δH 7.14–6.99 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ 328.1850 for C₁₅H₂₅N₃O₅) .

- Chromatography : TLC (Rf = 0.6–0.7) and CSP-HPLC confirm purity and enantioselectivity .

Advanced: How can contradictions in enzyme inhibition data (e.g., GST/GR) involving isoxazole derivatives be resolved?

Answer:

Contradictions arise from binding modes and kinetic mechanisms:

- Inhibition Type Analysis : Competitive vs. noncompetitive inhibition is determined via Lineweaver-Burk plots. For example, 3-(4-nitrophenyl)isoxazole shows noncompetitive inhibition (binds allosterically), while 3-(4-bromophenyl)isoxazole is competitive (active-site binding) .

- Docking Studies : Molecular docking (e.g., Figure 6 in ) identifies interactions with enzyme active sites (e.g., GST’s glutathione-binding pocket).

- Kinetic Parameters : Measure IC₅₀ and Ki values to compare potency across derivatives .

Basic: What are the key biological activities associated with isoxazole derivatives?

Answer:

Isoxazoles exhibit diverse bioactivities:

- Anticancer : HDAC and tubulin polymerization inhibition (e.g., 3-phenyl-5-furan isoxazoles in ).

- Antimicrobial : Activity against bacterial/fungal strains via disruption of membrane integrity .

- Anti-inflammatory : COX-2 selective inhibition (e.g., 3-phenyl-5-furan derivatives in ).

Mechanistic studies involve in vitro assays (e.g., DPPH for antioxidants) and in silico docking .

Advanced: How do computational methods (DFT, Hirshfeld analysis) enhance understanding of isoxazole reactivity?

Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomers. For example, Hirshfeld surface analysis in quantifies intermolecular interactions (e.g., C–H···O bonds) in crystal structures .

- Molecular Dynamics : Simulate binding dynamics (e.g., 3-phenyl-5-furan isoxazoles with COX-2) to optimize pharmacophore models .

- IRI (Interaction Region Indicator) : Maps non-covalent interactions in crystal lattices .

Basic: What strategies improve yield in multicomponent isoxazole synthesis?

Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., MeOH) enhance cycloaddition rates .

- Catalyst Loading : Organocatalysts (e.g., sodium acetate in ) achieve yields >90% for isoxazol-5(4H)-ones .

- Microwave/Ultrasound Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) .

Advanced: What are the challenges in synthesizing nitro-substituted isoxazoles, and how are they addressed?

Answer:

- Nitro Group Instability : Controlled nitration (e.g., HNO₃/H₂SO₄) at low temperatures prevents decomposition .

- Steric Hindrance : Bulky substituents require stepwise alkylation (e.g., ’s use of methanesulfonyl chloride for activating hydroxyl intermediates) .

- Regioselectivity : Protecting groups (e.g., tert-butyl) direct nitro addition to the 4-position .

Basic: How are crystal structures of isoxazole derivatives determined and interpreted?

Answer:

- X-ray Diffraction : Single-crystal X-ray resolves bond lengths/angles (e.g., C–N = 1.34 Å in ) .

- Hirshfeld Analysis : Quantifies intermolecular contacts (e.g., π-π stacking in nitro styryl groups) .

- Thermal Ellipsoids : Assess molecular rigidity and packing efficiency .

Advanced: How do substituent effects (e.g., nitro vs. methyl groups) modulate isoxazole bioactivity?

Answer:

- Electron-Withdrawing Groups (NO₂) : Enhance HDAC inhibitory activity by increasing electrophilicity .

- Hydrophobic Substituents (Alkyl Chains) : Improve membrane penetration (e.g., octyl chains in increase antifungal potency) .

- Steric Effects : Bulky groups (e.g., 4-nitrostyryl) hinder enzyme binding, reducing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.